Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate
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Overview
Description
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate typically involves the formation of the spirocyclic structure through a series of organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing various biochemical pathways. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Uniqueness
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate stands out due to its specific spirocyclic structure and the presence of the ester group. This combination provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
646038-29-1 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)7-9-3-2-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
VTEWEDJARYOWIX-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCCC2(C1)OCCO2 |
Canonical SMILES |
COC(=O)CC1CCCC2(C1)OCCO2 |
Origin of Product |
United States |
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